molecular formula C9H13N7 B1345959 6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine CAS No. 38668-46-1

6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1345959
CAS RN: 38668-46-1
M. Wt: 219.25 g/mol
InChI Key: DRQWQDPSMJHCCM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For example, Rajendran et al. synthesized 1-substituted-2-(5-substitified-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine is C6H10N2O and its molecular weight is 126.16 .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine scaffolds, including structures similar to 6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine, are a significant class of heterocyclic compounds in medicinal chemistry. These compounds have been synthesized and evaluated for a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and more. Their potent pharmacological activities make the triazine nucleus an interesting core moiety for drug development research (Verma, Sinha, & Bansal, 2019).

High Energy Density Materials

In the field of high-nitrogen azine energetic materials, compounds related to the triazine scaffold have shown potential in improving the burning rate and reducing the characteristic signal of propellants. They also contribute to reducing sensitivity and improving the detonation performance in mixed explosives, indicating broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Therapeutic Potential in Drug Development

The therapeutic potential of triazines, including analogs of 6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine, in drug development has been highlighted, with research focusing on antimicrobial, anticancer, and other bioactivities. These studies underscore the versatility of triazines as a scaffold for synthesizing new molecules to treat various diseases (Dubey, Pathak, Chauhan, & Ali, 2022).

Antioxidant Capacity and Chemical Reactions

The antioxidant capacity and chemical reactions of related compounds have been explored, demonstrating the specificity and relevance of certain reactions in assessing total antioxidant capacity. These insights are essential for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and materials science (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Safety And Hazards

Imidazole compounds can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions of imidazole and its derivatives could be in the development of novel drugs with lesser resistance .

properties

IUPAC Name

6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7/c1-6-12-3-5-16(6)4-2-7-13-8(10)15-9(11)14-7/h3,5H,2,4H2,1H3,(H4,10,11,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQWQDPSMJHCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068126
Record name 1,3,5-Triazine-2,4-diamine, 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-
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Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

CAS RN

38668-46-1
Record name 2MZ-A
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Record name 1,3,5-Triazine-2,4-diamine, 6-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-
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Record name 1,3,5-Triazine-2,4-diamine, 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-
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Record name 1,3,5-Triazine-2,4-diamine, 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
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6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
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6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
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6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
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6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
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6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Citations

For This Compound
1
Citations
Z Ni, Y Lin, X Du - IOP Conference Series: Materials Science and …, 2017 - iopscience.iop.org
Melamine-urea-formaldehyde (MUF) microcapsules were synthesized, morphology, shell thickness, average diameter and interface morphology were studied by scanning electron …
Number of citations: 1 iopscience.iop.org

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